6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate
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Description
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate is a useful research compound. Its molecular formula is C21H21N3O5S2 and its molecular weight is 459.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research on related chemical structures has focused on the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For example, studies on the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety highlight the utility of these compounds against agricultural pests (Fadda et al., 2017). Similarly, research into the synthesis of novel pyrazole derivatives with potential antitumor activities indicates the relevance of such compounds in medicinal chemistry (Wu et al., 2017).
Development of Bioactive Molecules
The structural motifs present in the compound are commonly explored for their bioactivity. For instance, research on N-substituted-2-amino-1,3,4-thiadiazoles has led to the synthesis of compounds evaluated for their antitumor and antioxidant activities, showcasing the potential of these structures in drug development (Hamama et al., 2013).
Antimicrobial and Antifungal Applications
The synthesis of heterocycles from thioureido-acetamides demonstrates the versatility of related compounds in generating bioactive molecules with potential antimicrobial and antifungal applications (Schmeyers & Kaupp, 2002). This area of research is critical for discovering new treatments for infectious diseases.
Molecular Docking and Computational Studies
The unexpected synthesis of novel 2-pyrone derivatives and their characterization through X-ray diffraction, along with molecular docking and computational studies, highlight the compound's potential in understanding binding modes and interactions within biological systems (Sebhaoui et al., 2020). Such research is pivotal for drug design and discovery processes.
Properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-tert-butylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-12(25)22-19-23-24-20(31-19)30-11-15-9-16(26)17(10-28-15)29-18(27)13-5-7-14(8-6-13)21(2,3)4/h5-10H,11H2,1-4H3,(H,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVUWENEWRDPNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.